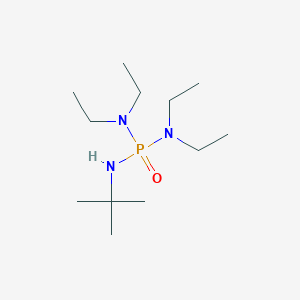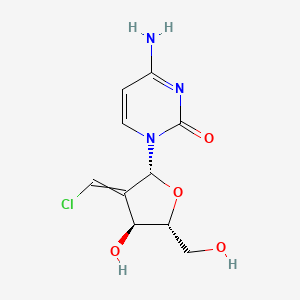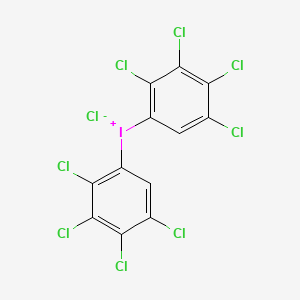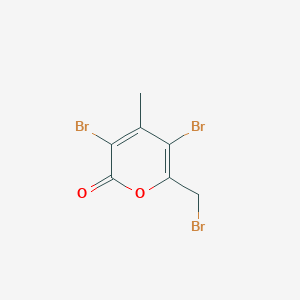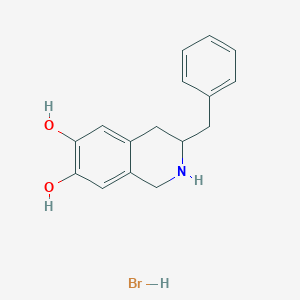![molecular formula C19H28O3 B14263624 2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) CAS No. 136163-26-3](/img/structure/B14263624.png)
2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring fused with two cyclohexanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with a suitable cyclopentane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a series of condensation reactions. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Oxopropane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-2-one)
Uniqueness
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
136163-26-3 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[[2-oxo-3-[(2-oxocyclohexyl)methyl]cyclopentyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H28O3/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h13-16H,1-12H2 |
InChI Key |
NBTDMGQTRDJBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2CCC(C2=O)CC3CCCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
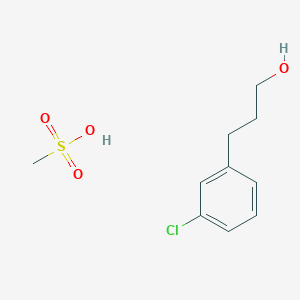
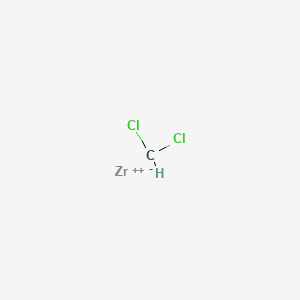

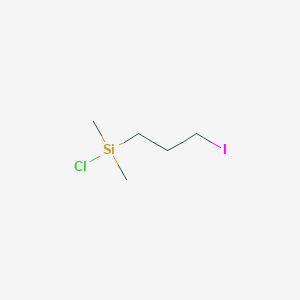

dimethyl-](/img/structure/B14263596.png)
